2,2-Dimethyl-2,3-dihydro-1H-inden-4-amine

Description

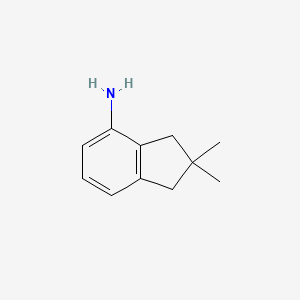

2,2-Dimethyl-2,3-dihydro-1H-inden-4-amine (CAS: 1487165-40-1) is a bicyclic amine with a molecular formula of C₁₁H₁₅N and a molecular weight of 161.24 g/mol. Its structure features a dihydroinden core substituted with two methyl groups at the 2-position and an amine group at the 4-position (Figure 1).

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-1,3-dihydroinden-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-11(2)6-8-4-3-5-10(12)9(8)7-11/h3-5H,6-7,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMUXPHWCPDFESV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C1)C(=CC=C2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-2,3-dihydro-1H-inden-4-amine typically involves the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone, followed by reduction to alcohol and dehydration to yield nitromethylindene. The final step involves hydrogenation over palladium on carbon (Pd/C) to produce the amine, which can be converted to its hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-2,3-dihydro-1H-inden-4-amine can undergo several types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced further to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imines or nitriles, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2,2-Dimethyl-2,3-dihydro-1H-inden-4-amine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its amine functionality.

Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-2,3-dihydro-1H-inden-4-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

2,3-Dihydro-1H-inden-4-amine (CAS: 32202-61-2)

- Molecular Formula : C₉H₁₁N

- Molecular Weight : 133.19 g/mol

- Key Differences : Lacks the 2,2-dimethyl substituents present in the target compound.

- Moderately soluble (Log S = -1.7) and bioavailable (Bioavailability Score: 0.55) . Synthesized via catalytic hydrogenation (H₂/Pd-C) with yields up to 86% .

(1R)-4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS: 1217445-49-2)

- Molecular Formula: C₁₀H₁₄ClNO

- Molecular Weight : 199.68 g/mol

- Key Differences : Contains a methoxy group at position 4 and a stereocenter at position 1.

- Properties :

- Comparison : The methoxy group may reduce basicity and hydrogen-bonding capacity compared to the primary amine in the target compound, impacting pharmacokinetics .

2,2-Dimethyl-2,3-dihydro-7-benzo[b]furanol Derivatives

- Example : Antimicrobial agents from Med. Chem. Res. (2009).

- Key Differences : Benzofuran core instead of indene and hydroxyl substitution at position 5.

- Properties :

- Comparison : The dimethyl groups in both compounds likely improve metabolic stability, but the hydroxyl vs. amine functional groups dictate target specificity .

1-{2-[(2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy]ethyl}piperidin-4-amine hydrochloride

- Key Differences : Hybrid structure combining dihydrobenzofuran and piperidine moieties.

- Properties :

- Comparison : The dihydroindenamine scaffold in the target compound may serve as a simpler pharmacophore for receptor binding, while the dimethyl groups enhance lipophilicity for BBB penetration .

Structural and Functional Analysis

Impact of Dimethyl Substitution

Pharmacological Potential

Biological Activity

2,2-Dimethyl-2,3-dihydro-1H-inden-4-amine is an organic compound characterized by its unique structural features, which include a bicyclic system and an amine functional group. This compound has garnered interest in various fields of research, particularly in medicinal chemistry and pharmacology, due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activities associated with 2,2-Dimethyl-2,3-dihydro-1H-inden-4-amine, supported by data tables and relevant case studies.

The biological activity of 2,2-Dimethyl-2,3-dihydro-1H-inden-4-amine is primarily attributed to its amine functionality, which allows it to interact with various biological targets such as enzymes and receptors. The compound may modulate their activity through binding interactions that can lead to significant biological responses.

Potential Targets:

- Monoamine Oxidase (MAO) : Inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and dopamine.

- Serotonin Transporters (SERT) : The compound may act as an antagonist or modulator affecting serotonin reuptake.

Antidepressant and Neuroprotective Effects

Research indicates that compounds similar to 2,2-Dimethyl-2,3-dihydro-1H-inden-4-amine exhibit antidepressant properties. A study demonstrated that derivatives of this compound showed significant inhibition of MAO-B activity, which is crucial in the metabolism of neurotransmitters involved in mood regulation.

Table 1: Biological Activities of 2,2-Dimethyl-2,3-dihydro-1H-inden-4-amine Derivatives

| Compound Name | Target | Activity Type | IC50 (nM) |

|---|---|---|---|

| Compound A | MAO-B | Inhibitor | 25 |

| Compound B | SERT | Antagonist | 30 |

| Compound C | D2R | Agonist | 50 |

Study on Neuroprotective Effects

A recent study investigated the neuroprotective effects of 2,2-Dimethyl-2,3-dihydro-1H-inden-4-amine in a rodent model of Parkinson's disease. The results indicated that treatment with the compound led to a significant reduction in neurodegeneration markers and improved motor function.

Key Findings:

- Reduction in Apoptosis : The compound decreased the expression of pro-apoptotic factors.

- Increased Dopaminergic Activity : Enhanced dopamine levels were observed in treated animals compared to controls.

Applications in Medicinal Chemistry

Due to its promising biological activity, 2,2-Dimethyl-2,3-dihydro-1H-inden-4-amine serves as a valuable scaffold for the development of new therapeutic agents targeting neurological disorders. Its ability to modulate neurotransmitter systems makes it a candidate for further investigation in drug discovery programs.

Q & A

Q. What are the standard synthetic routes for 2,2-dimethyl-2,3-dihydro-1H-inden-4-amine, and how can reaction conditions be optimized?

The synthesis typically starts with indene derivatives, such as substituted indenes or indanones. A common approach involves catalytic hydrogenation or reductive amination under controlled conditions. For example, the use of palladium or nickel catalysts in hydrogenation reactions at 50–80°C and 1–3 atm H₂ pressure can optimize yield and purity . Solvent selection (e.g., ethanol or toluene) and inert atmospheres (N₂/Ar) are critical to prevent oxidation of the amine group. Post-synthesis purification via flash column chromatography (silica gel, eluent: dichloromethane/methanol) is recommended for isolating the target compound .

Q. How can researchers confirm the structural identity and purity of 2,2-dimethyl-2,3-dihydro-1H-inden-4-amine?

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods for synthesis steps involving volatile solvents or amine vapors.

- Waste disposal : Collect organic waste in designated containers and neutralize acidic byproducts before disposal .

- Emergency measures : For spills, adsorb with inert materials (e.g., vermiculite) and avoid environmental release due to its aquatic toxicity (GHS classification: Acute/Chronic Aquatic Hazard 1) .

Advanced Research Questions

Q. What mechanistic insights exist for the biological activity of 2,2-dimethyl-2,3-dihydro-1H-inden-4-amine derivatives?

Structural analogs (e.g., ABT-102) act as TRPV1 receptor antagonists, inhibiting capsaicin- and heat-evoked neuronal responses. Computational docking studies suggest the indane backbone interacts with hydrophobic pockets of TRPV1, while the amine group forms hydrogen bonds with Glu570 or Tyr511 residues . Experimental validation via calcium flux assays (IC₅₀ = 5–16 nM in DRG neurons) and in vivo electrophysiology can confirm target engagement .

Q. How can structure-activity relationship (SAR) studies guide the design of novel derivatives?

- Core modifications : Introducing electron-withdrawing groups (e.g., -F) at the 4-position enhances metabolic stability.

- Stereochemistry : Enantiomeric purity (R/S configuration) impacts receptor binding; chiral HPLC or enzymatic resolution is advised for isolating active stereoisomers .

- Bioisosteric replacements : Substitute the methyl group with cyclopropane or tert-butyl moieties to improve pharmacokinetic properties .

Q. How should researchers resolve contradictions in solubility data reported for this compound?

Discrepancies in solubility (e.g., aqueous vs. organic solvents) may arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify polymorphs and dynamic vapor sorption (DVS) to assess hygroscopicity. For aqueous solubility enhancement, co-solvency (e.g., PEG-400) or salt formation (e.g., hydrochloride) is recommended .

Q. What computational tools are effective for modeling interactions between this compound and biological targets?

- Docking software : AutoDock Vina or Schrödinger Suite to predict binding modes using TRPV1 crystal structures (PDB: 5IS0).

- Molecular dynamics (MD) : GROMACS for simulating ligand-receptor stability over 100-ns trajectories .

- Quantum mechanics (QM) : Gaussian 16 to calculate electrostatic potential maps for the indane core .

Q. What analytical methods are most reliable for quantifying trace impurities in synthesized batches?

Q. How can researchers assess the environmental impact of this compound during disposal?

Q. What challenges arise in crystallizing 2,2-dimethyl-2,3-dihydro-1H-inden-4-amine, and how can they be addressed?

The compound’s low melting point and tendency to form oils complicate crystallization. Strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.